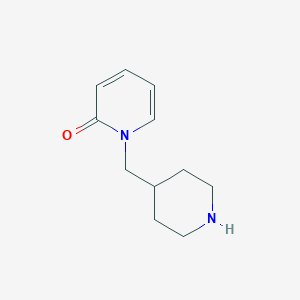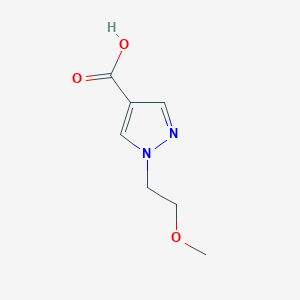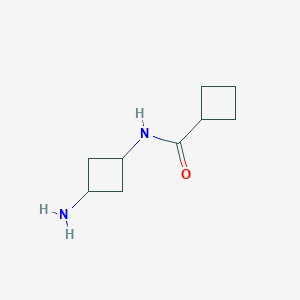
1-(piperidin-4-ylmethyl)pyridin-2(1H)-one
Descripción general
Descripción
1-(piperidin-4-ylmethyl)pyridin-2(1H)-one is a chemical compound with the linear formula C11H17O1N2Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one can be represented by the SMILES string O=C1C=CC=CN1CC2CCNCC2.Cl . The InChI key for this compound is RCVQSNGHKAERJX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(piperidin-4-ylmethyl)pyridin-2(1H)-one is a solid compound . Unfortunately, the search results do not provide further information on its physical and chemical properties.Aplicaciones Científicas De Investigación
Synthesis Processes
Synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine
An intermediate of lafutidine synthesized from 2-amino-4-methylpyridine through successive chlorination and condensation with piperidine in DMF. This process demonstrates the compound's utility in creating pharmaceutical intermediates (Shen Li, 2012).
Development of Two Complementary Syntheses
This research outlines two efficient syntheses for a privileged CGRP receptor antagonist substructure, demonstrating the compound's role in developing receptor antagonists (David K. Leahy et al., 2012).
Chemical Structure and Properties
NMR Spectra and Stereochemistry
The study of 2‐(Piperidin‐2‐ylmethyl)cycloalkanols, synthesized from 2‐picolyllithium and cycloalkene oxides, sheds light on the stereochemical properties of related compounds (M. Begley, T. Crabb, O. G. Roch, 1986).
Crystal Structure and Biological Activity
The study of a compound structurally similar to 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one, focusing on its crystal structure and biological activities like fungicidal and antiviral properties, highlights the potential pharmaceutical applications (Li et al., 2015).
Pharmaceutical Applications
Efficient Synthesis of Piperazine-2,6-dione Derivatives
This study, involving the condensation of iminodiacetic acid with various amines including pyridin-4-ylmethanamine, illustrates the compound's relevance in synthesizing potential anticancer agents (Sandeep Kumar et al., 2013).
Synthesis and Receptor Binding Assay of Pyrazolo [1,5-α] pyridines
The synthesis of compounds like 3-( 4-Benzylpiperazin-1-ylmethyl) pyrazolo[1,5-α]pyridine, from pyrazolo [1,5-α]pyridine-3-carbaldehyde and 1-piperazinearboxaldehyde, demonstrates potential applications in receptor binding assays for dopamine D4receptor ligands (Li Guca, 2014).
Propiedades
IUPAC Name |
1-(piperidin-4-ylmethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-3-1-2-8-13(11)9-10-4-6-12-7-5-10/h1-3,8,10,12H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPUWPRHPIZJQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=CC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(piperidin-4-ylmethyl)pyridin-2(1H)-one | |
CAS RN |
888729-52-0 | |
| Record name | 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-Piperidinylmethyl)-2(1H)-pyridinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5PAH59DRT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1418963.png)

![6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1418967.png)






![N-[3-(methylamino)propyl]cyclobutanecarboxamide](/img/structure/B1418979.png)

